5H-Imidazo[2,1-a]isoindol-5-one
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Overview
Description
5H-Imidazo[2,1-a]isoindol-5-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes both imidazole and isoindole moieties, making it a versatile scaffold for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Imidazo[2,1-a]isoindol-5-one typically involves the condensation of orthophenylenediamine with orthophthalaldehyde, followed by cyclization under acidic conditions . Another method includes the use of propargyl alcohols and N-methoxycarbamoyl indoles in a sequential C-H allenylation/annulation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. Industrial methods may also employ continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5H-Imidazo[2,1-a]isoindol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazoisoindolones, depending on the specific reagents and conditions used .
Scientific Research Applications
5H-Imidazo[2,1-a]isoindol-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has shown its potential in developing antiviral drugs, particularly against RSV.
Industry: It is used in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 5H-Imidazo[2,1-a]isoindol-5-one, particularly in its role as an RSV fusion inhibitor, involves targeting the fusion glycoprotein of the virus. This interaction prevents the virus from entering host cells, thereby inhibiting its replication . The compound’s structure-activity relationship has been extensively studied to optimize its antiviral properties .
Comparison with Similar Compounds
Similar Compounds
1,2,3,9b-Tetrahydro-5H-imidazo[2,1-a]isoindol-5-one: This compound shares a similar core structure but includes additional hydrogen atoms, making it a potent RSV fusion inhibitor.
5H-Benzo[4,5]imidazo[2,1-a]isoindole: This compound is structurally related but includes a benzo ring, which can alter its chemical and biological properties.
Uniqueness
5H-Imidazo[2,1-a]isoindol-5-one is unique due to its specific ring fusion and the presence of both imidazole and isoindole moieties. This unique structure allows for diverse chemical modifications and a broad range of biological activities, making it a valuable compound in various fields of research .
Properties
CAS No. |
67792-81-8 |
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Molecular Formula |
C10H6N2O |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
imidazo[1,2-b]isoindol-5-one |
InChI |
InChI=1S/C10H6N2O/c13-10-8-4-2-1-3-7(8)9-11-5-6-12(9)10/h1-6H |
InChI Key |
DSMHZQNWQRXKKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC=CN3C2=O |
Origin of Product |
United States |
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